

An In-Depth Technical Guide to the Physicochemical Properties of Dimethyltin Dichloride

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Compound of Interest

Compound Name: *dimethyltin(2+) dichloride*

Cat. No.: *B104010*

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Introduction

Dimethyltin dichloride (DMTC), an organotin compound with the chemical formula $(CH_3)_2SnCl_2$, is a versatile and reactive intermediate with significant industrial applications.^[1] Identified by its CAS Number 753-73-1, this compound serves as a crucial precursor in the synthesis of other organotin compounds, particularly methyltin heat stabilizers for polyvinyl chloride (PVC).^{[2][3]} Its utility also extends to catalysis in esterification reactions and as a coating agent for glass, such as in the production of LOW-E glass.^{[2][3]} Given its reactivity and toxicological profile, a thorough understanding of its physicochemical properties is paramount for professionals in research, drug development, and chemical manufacturing to ensure safe handling and effective application.

Core Physicochemical Properties

DMTC is a white crystalline solid under standard conditions.^{[4][5]} It is characterized by a high degree of reactivity, particularly with moisture. A summary of its key physical and chemical properties is presented below for rapid reference.

Property	Value	Source(s)
IUPAC Name	dichloro(dimethyl)stannane	[6]
CAS Number	753-73-1	
Molecular Formula	C ₂ H ₆ Cl ₂ Sn	
Molecular Weight	219.68 g/mol	[2]
Appearance	White crystalline powder/solid	[4][5]
Melting Point	101-106 °C	[4]
Boiling Point	188-190 °C	[4]
Density	1.397 g/cm ³	[4]
Vapor Pressure	4 Pa (at 20 °C)	[4][7]
Water Solubility	Approx. 20 g/L (at 20 °C)	[2][4][8]
Solubility (Methanol)	0.1 g/mL	[2][4][8]
LogP (n-octanol/water)	-2.18 (at 22 °C)	[2]

Chemical Structure and Spectroscopic Profile

The molecular structure of dimethyltin dichloride consists of a central tin (Sn) atom covalently bonded to two methyl groups and two chlorine atoms. In the solid state, the crystal structure reveals that the environment around the tin atom is distorted from a simple tetrahedral coordination due to intermolecular associations, trending towards an octahedral geometry.[9]

Fig. 1: 2D molecular structure of dimethyltin dichloride.

Spectroscopic data for DMTC is well-documented, providing essential information for its identification and quantification. Mass spectrometry data is available through the National Institute of Standards and Technology (NIST).[6] Furthermore, nuclear magnetic resonance (NMR) spectra, including ¹H NMR and ¹³C NMR, are available in various databases, which are critical for structural elucidation and purity assessment.[6]

Stability and Reactivity

Chemical Stability: Under anhydrous and standard ambient conditions, dimethyltin dichloride is chemically stable.[10] However, it is sensitive to moisture and hygroscopic.[2][4] Proper storage requires a dry, inert atmosphere, and containers should be kept tightly closed in a cool, well-ventilated area.[10][11]

Reactivity and Hydrolysis: DMTC reacts with water.[6] Its dissolution in aqueous media leads to dissociation into the dimethyltin(2+) cation, $(CH_3)_2Sn^{2+}$, and chloride ions.[12][13] The dimethyltin cation subsequently undergoes hydrolysis, a reversible process, forming various soluble intermediates such as $(CH_3)_2Sn(OH)^+$ and binuclear species like $((CH_3)_2Sn(OH))_2^{2+}$.[13][14] The extent of hydrolysis is significant, rendering aqueous solutions acidic.[12] Unlike analogous silicon compounds, the hydrolysis of DMTC does not readily lead to the formation of large condensation polymers.[14] At a pH of approximately 5.7, dimethyltin oxide begins to precipitate.[12]

Thermal Decomposition: Studies on the pyrolysis of DMTC in an inert atmosphere indicate that thermal decomposition begins at approximately 500°C.[15][16] The decomposition is a first-order reaction with respect to the DMTC concentration and results in the formation of various hydrocarbon gases, including methane, ethane, ethene, and propane.[15][16] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen chloride gas, and tin oxides can be released.[5][17]

Incompatible Materials: DMTC should be kept away from strong oxidizing agents and moisture.[5][10]

Experimental Methodologies

Protocol 1: Determination of Aqueous Solubility (Based on OECD Guideline 105)

Principle: The "flask method" described in OECD Guideline 105 is a robust technique for determining the water solubility of substances with solubility above 10^{-2} g/L.[18][19] The principle involves agitating an excess of the solid substance in water at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Causality Behind Experimental Choices: This method is chosen for its directness and applicability to solid compounds like DMTC.[20][21] Maintaining a constant temperature (e.g., 20 °C) is critical, as solubility is temperature-dependent. The choice of agitation method ensures that equilibrium is reached efficiently. Centrifugation is a reliable way to separate the solid phase without altering the equilibrium. Due to the nature of DMTC, the analytical quantification of tin in the aqueous phase, for instance by Atomic Absorption Spectroscopy (AAS) following appropriate sample preparation, is a necessary and precise final step.

Step-by-Step Methodology:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[18]
- Sample Preparation: Add an excess amount of dimethyltin dichloride (determined from the preliminary test) to a flask containing a known volume of deionized water.
- Equilibration: Seal the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C). [18] Agitate the mixture using a magnetic stirrer or mechanical shaker for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved.
- Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature to let the undissolved solid settle. Centrifuge the sample at the same temperature to ensure complete separation of the solid phase.
- Analysis: Carefully extract an aliquot of the clear supernatant (the saturated aqueous solution).
- Quantification: Determine the concentration of dimethyltin dichloride in the aliquot using a validated analytical technique. This may involve dilution followed by analysis of the total tin content.

Fig. 2: Workflow for determining aqueous solubility via the flask method.

Protocol 2: Analysis of Airborne Dimethyltin Dichloride (Adapted from NIOSH Method 5526)

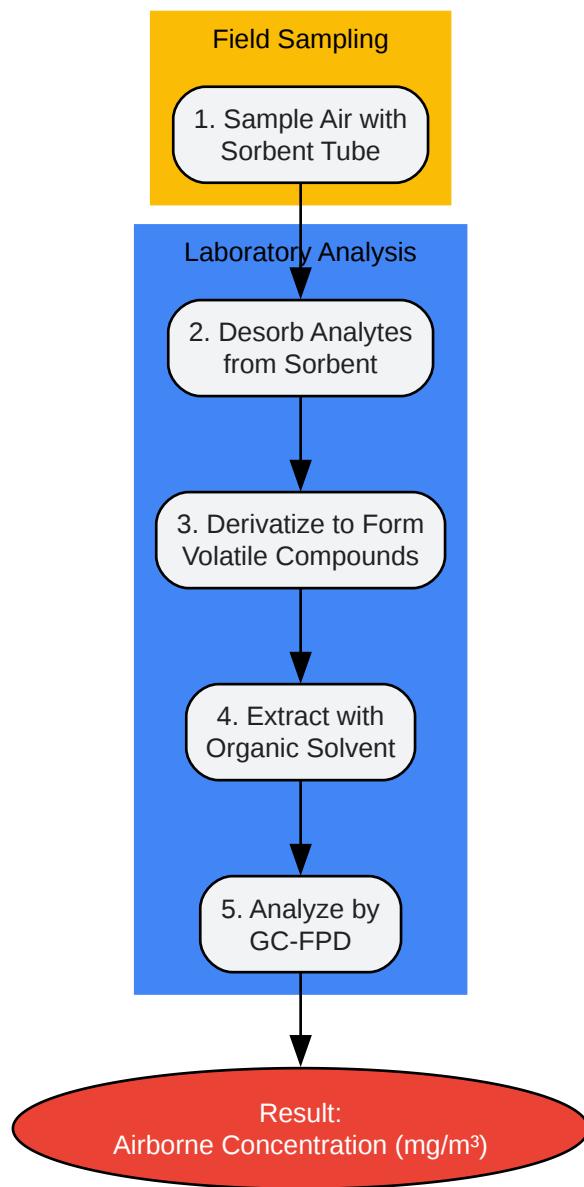
Principle: NIOSH Method 5526 provides a framework for monitoring methyltin chlorides in workplace air.[22][23][24] The method involves drawing a known volume of air through a solid sorbent tube to trap the analytes. The trapped compounds are then desorbed with a solvent, derivatized to form more volatile and stable compounds, and subsequently quantified using gas chromatography with a flame photometric detector (GC-FPD).[23][25]

Causality Behind Experimental Choices: This method is tailored for trace-level analysis in complex matrices like air.[25] The use of a sorbent tube allows for efficient pre-concentration from a large volume of air. Derivatization (e.g., ethylation with sodium tetraethylborate) is a critical step because methyltin chlorides are not sufficiently volatile for direct GC analysis.[23] The Flame Photometric Detector (FPD), when equipped with a tin-specific filter (approx. 610 nm), provides high selectivity and sensitivity for organotin compounds, minimizing interferences from other substances.[23]

Step-by-Step Methodology:

- **Sampling:** Calibrate a personal sampling pump to a known flow rate (e.g., 0.25 L/min for TWA sampling).[23][24] Draw a known volume of air through an OSHA Versatile Sampler (OVS) tube.[23]
- **Sample Storage:** After sampling, cap the tubes and store them at 4°C. Samples should be analyzed within 14 days.[23]
- **Desorption:** Transfer the filter and sorbent sections of the tube to a vial. Add a desorption solvent (e.g., 1% acetic acid in acetonitrile) and agitate.[23]
- **Derivatization:** Add a buffer solution followed by a derivatizing agent (e.g., 1% sodium tetraethylborate in diethyl ether) to convert the methyltin chlorides into their more volatile ethylated analogues.[23]
- **Extraction:** Extract the derivatized analytes into an organic solvent like hexane.
- **GC-FPD Analysis:** Inject an aliquot of the hexane extract into a GC equipped with an FPD (tin-specific filter).
- **Quantification:** Prepare a calibration curve using standards that have undergone the same desorption, derivatization, and extraction procedure. Calculate the airborne concentration

based on the mass of analyte found and the volume of air sampled.[\[24\]](#)



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Fig. 3: General workflow for the analysis of airborne methyltin chlorides.

Safety and Toxicological Summary

Dimethyltin dichloride is a highly hazardous substance that requires stringent safety protocols.
[\[10\]](#)

- Acute Toxicity: It is classified as toxic if swallowed or in contact with skin, and fatal if inhaled. [10][17][26]
- Corrosivity: The compound causes severe skin burns and eye damage and is corrosive to the respiratory tract.[5][10][17]
- Systemic and Long-term Effects: It is suspected of damaging the unborn child.[10][26] Prolonged or repeated exposure causes damage to organs, specifically targeting the nervous and immune systems.[10][17][26]
- Exposure Limits: The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value-Time-Weighted Average (TLV-TWA) of 0.1 mg/m³ and a Short-Term Exposure Limit (STEL) of 0.2 mg/m³ (as Sn), with a skin notation indicating the potential for significant contribution to the overall exposure by the cutaneous route.[2][4]

Due to these hazards, handling should only occur in well-ventilated areas or closed systems, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection.[10][11]

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